Acanthoside B

Beschreibung

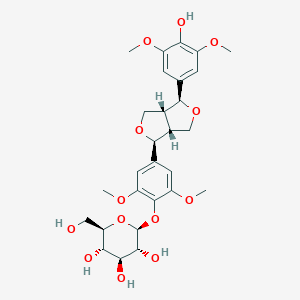

Acanthoside B is a natural product found in Acanthus ilicifolius, Ligustrum obtusifolium, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994623 | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7374-79-0 | |

| Record name | Acanthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Acanthoside B?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan (B3055560) glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from plants of the Acanthopanax genus, notably the fruits of Acanthopanax sessiliflorus, this natural compound has demonstrated promising anti-inflammatory and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex chemical structure consisting of a central furofuran lignan core glycosidically linked to a glucose molecule.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK-- |

| Molecular Formula | C28H36O13 | --INVALID-LINK-- |

| Molecular Weight | 580.58 g/mol | --INVALID-LINK-- |

| CAS Number | 7374-79-0 | --INVALID-LINK-- |

| SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)OC | --INVALID-LINK-- |

| InChI Key | WEKCEGQSIIQPAQ-FKLBZQFOSA-N | --INVALID-LINK-- |

Biological Activities and Quantitative Data

This compound exhibits significant anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Method | Endpoint | Result |

| Nitric Oxide Inhibition | RAW 264.7 | Griess Assay | Inhibition of LPS-induced NO production | Dose-dependent inhibition observed |

Neuroprotective and Anti-Amnesic Activity

In vivo studies have demonstrated the cognitive-enhancing and neuroprotective effects of this compound in a scopolamine-induced amnesic mouse model.[6][7] Oral administration of this compound has been shown to ameliorate memory impairment by regulating cholinergic function, reducing oxidative stress, and suppressing neuroinflammation.[6]

Table 3: In Vivo Neuroprotective Activity of this compound

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Scopolamine-induced amnesic mice | Oral gavage | 10-20 mg/kg | Attenuated cognitive impairment, restored cholinergic activity, reduced oxidative stress, suppressed neuroinflammation, and activated the TrkB/CREB/BDNF pathway. | [6] |

Mechanism of Action: TrkB/CREB/BDNF Signaling Pathway

A key mechanism underlying the neuroprotective effects of this compound is its modulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Caption: this compound modulates the TrkB/CREB/BDNF signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound from Acanthopanax sessiliflorus Fruits

This protocol describes a general method for the extraction and isolation of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Extraction: Dried and powdered fruits of Acanthopanax sessiliflorus are extracted with 70% aqueous ethanol.[1] The combined extracts are then concentrated under reduced pressure.

-

Fractionation: The concentrated extract is suspended in water and partitioned successively with n-butanol.[8]

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[3] Further purification is achieved using Sephadex LH-20 column chromatography to yield purified this compound.[3]

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitrite (B80452) Quantification: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia Model

Objective: To evaluate the anti-amnesic effects of this compound in a mouse model of memory impairment.[6]

Methodology:

-

Animal Model: Male ICR mice are used.

-

Treatment: this compound (10 and 20 mg/kg) is administered orally for a specified period.

-

Induction of Amnesia: Memory impairment is induced by an intraperitoneal injection of scopolamine.

-

Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze and passive avoidance test.

-

Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected for the analysis of acetylcholinesterase (AChE) activity, oxidative stress markers, and levels of inflammatory cytokines.

Western Blot Analysis of TrkB/CREB/BDNF Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the TrkB/CREB/BDNF signaling pathway in brain tissue from the in vivo neuroprotection study.

Methodology:

-

Protein Extraction: Total protein is extracted from the hippocampal and cortical tissues.

-

SDS-PAGE and Electrotransfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against TrkB, phospho-TrkB, CREB, phospho-CREB, and BDNF, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for Western blot analysis.

Quantitative Analysis by HPLC-DAD

Objective: To develop and validate a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts or formulations.

Methodology:

-

Chromatographic System: An HPLC system equipped with a DAD detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a small percentage of an acid like phosphoric acid to improve peak shape).

-

Detection: The DAD is set to monitor at the maximum absorbance wavelength of this compound.

-

Method Validation: The method is validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[9][10][11]

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate the TrkB/CREB/BDNF signaling pathway highlights its potential as a therapeutic agent for neurodegenerative diseases and cognitive disorders. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological activities and clinical applications of this compound.

References

- 1. Noble 3,4-Seco-triterpenoid Glycosides from the Fruits of Acanthopanax sessiliflorus and Their Anti-Neuroinflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and identification of chemical constituents of fruits of Acanthopanax sessiliflorus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cognitive-enhancing and ameliorative effects of this compound in a scopolamine-induced amnesic mouse model through regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Acanthoside B: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biosynthetic pathway of Acanthoside B, a lignan (B3055560) with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical research.

Introduction

This compound is a lignan glycoside found in plants of the Acanthopanax genus, notably Acanthopanax senticosus (Siberian ginseng). It is a diglucoside of syringaresinol (B1662434) and has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering in plants or heterologous expression in microorganisms. This guide details the enzymatic steps, key intermediates, and relevant experimental methodologies for studying this pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites. The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, sinapyl alcohol.

-

Lignan Formation: Oxidative dimerization of sinapyl alcohol to form the aglycone, syringaresinol.

-

Glycosylation: Attachment of glucose moieties to syringaresinol to yield this compound.

Phenylpropanoid Pathway: Synthesis of Sinapyl Alcohol

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate. This intermediate is then channeled towards the synthesis of various monolignols, including sinapyl alcohol, the direct precursor to the syringaresinol core of this compound.

The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate/quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group.

-

Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group to produce sinapoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces sinapoyl-CoA to sinapaldehyde (B192390).

-

Sinapyl Alcohol Dehydrogenase (SAD): Reduces sinapaldehyde to sinapyl alcohol.

Lignan Formation: Dimerization to Syringaresinol

The formation of the lignan backbone of this compound involves the oxidative coupling of two sinapyl alcohol molecules to form syringaresinol. This reaction is catalyzed by one-electron oxidizing enzymes, primarily laccases and peroxidases.[1] In the absence of any directing factors, this coupling results in a racemic mixture of syringaresinol.

However, in many plants, the stereochemistry of lignan formation is tightly controlled by dirigent proteins (DPs) . These non-catalytic proteins bind to the monolignol radicals and orient them in a specific manner to facilitate regio- and stereospecific coupling. While the specific dirigent protein for syringaresinol synthesis has not been definitively characterized in Acanthopanax senticosus, their involvement is strongly implicated in the stereospecific formation of many lignans (B1203133) in the plant kingdom.[2][3]

Glycosylation to this compound

The final step in the biosynthesis of this compound is the glycosylation of the syringaresinol aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl groups of syringaresinol. While the specific UGT responsible for the formation of this compound has not yet been fully characterized, studies on other lignan glycosides suggest the involvement of UGTs from families such as UGT71, UGT72, and UGT94.[2][3] It is likely that one or more specific UGTs are responsible for the sequential glycosylation of syringaresinol to form this compound in Acanthopanax senticosus.

Quantitative Data

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for quality control of plant extracts. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[4] The following table summarizes representative quantitative data for related lignans in Acanthopanax species.

| Compound | Plant Species | Tissue | Concentration (µg/mg dry weight) | Reference |

| Eleutheroside B (Syringin) | Acanthopanax senticosus | Fruits | 0.58 | |

| Eleutheroside E | Acanthopanax senticosus | Fruits | 1.66 | |

| Eleutheroside B (Syringin) | Acanthopanax sessiliflorus | Fruits | 1.15 | |

| Eleutheroside E | Acanthopanax sessiliflorus | Fruits | 8.49 | |

| Syringin | Acanthopanax senticosus | Stems | 0.06% - 0.13% | [4] |

Note: Direct quantitative data for this compound is limited in the reviewed literature. The data for Eleutheroside B (syringin, a glucoside of sinapyl alcohol) and Eleutheroside E provides an indication of the activity of the upstream phenylpropanoid pathway.

Experimental Protocols

This section provides an overview of key experimental protocols for the study of the this compound biosynthetic pathway.

Enzyme Assays

A common method for assaying laccase and peroxidase activity is through the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Principle: Laccases and peroxidases catalyze the oxidation of ABTS, resulting in a stable green radical cation (ABTS•+) that can be monitored spectrophotometrically at 420 nm.

-

Reaction Mixture:

-

Phosphate (B84403) buffer (pH 5.0-7.0)

-

ABTS solution

-

Enzyme extract

-

For peroxidases, H₂O₂ is added as a co-substrate.

-

-

Procedure:

-

Prepare the reaction mixture in a cuvette or microplate well.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 420 nm over time.

-

Calculate enzyme activity based on the molar extinction coefficient of ABTS•+ (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).

-

UGT activity can be determined by measuring the formation of the glycosylated product or the consumption of the aglycone substrate using HPLC.

-

Principle: The UGT enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to syringaresinol. The reaction is monitored by quantifying the product, this compound, or the remaining syringaresinol.

-

Reaction Mixture:

-

Tris-HCl or phosphate buffer (pH 7.0-8.0)

-

Syringaresinol (substrate)

-

UDP-glucose (sugar donor)

-

Enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C).

-

Stop the reaction at different time points by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the reaction products by HPLC, comparing the retention times and UV spectra with authentic standards of syringaresinol and this compound.

-

Quantify the product formation based on a standard curve.[5]

-

Heterologous Expression and Purification of Enzymes

To characterize the individual enzymes of the pathway, they can be heterologously expressed in a suitable host system, such as Escherichia coli or Pichia pastoris.[1]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a fascinating example of the intricate metabolic networks in plants. While the general framework of the pathway is understood, several key areas warrant further investigation. The definitive identification and characterization of the specific dirigent protein(s) and UDP-glycosyltransferase(s) involved in this compound synthesis in Acanthopanax senticosus are critical next steps. Elucidating these details will not only deepen our fundamental understanding of lignan biosynthesis but also pave the way for the metabolic engineering of plants and microorganisms for the enhanced and sustainable production of this promising therapeutic compound. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of these goals.

References

- 1. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Comparisons on the Chemical Constituents in the Stems of Acanthopanax senticosus and A. sessiliflorus by Liquid Chromatography Combined With Multi-detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Acanthoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a lignan (B3055560) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside detailed experimental protocols for their determination. Furthermore, it elucidates the key signaling pathway involved in its neuroprotective effects and presents a typical experimental workflow for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆O₁₃ | [2] |

| Molecular Weight | 580.58 g/mol | [1] |

| Melting Point | 182-183 °C | |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in DMSO (100 mg/mL), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4] For in vivo studies, it can be formulated in combinations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a solubility of ≥ 2.5 mg/mL.[1][3] | [1][3][4] |

| Computed Properties | ||

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 13 | [2] |

| Rotatable Bond Count | 9 | [2] |

| Exact Mass | 580.21559120 Da | [2] |

| Topological Polar Surface Area | 175 Ų | [2] |

Experimental Protocols for Property Determination

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[5][6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7] The packing is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[6] For a pure compound like this compound, a sharp melting range of 1-2°C is expected.

-

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.[9]

-

Qualitative Assessment:

-

A small, known amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., DMSO, methanol, ethanol).

-

The mixture is vortexed or sonicated to facilitate dissolution.

-

Visual inspection determines if the compound has completely dissolved.

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.[11]

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.[12]

-

Expected ¹H NMR Spectral Features: The spectrum would show signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of the furan (B31954) and pyranose rings. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.[13]

-

Expected ¹³C NMR Spectral Features: The spectrum would display signals for all 28 carbon atoms, including those of the aromatic rings, methoxy groups, and the sugar moiety, confirming the carbon skeleton.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.[14]

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.[15]

-

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.[14]

-

C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[15]

-

C-O stretching: Strong absorptions in the fingerprint region (1300-1000 cm⁻¹) corresponding to the ether and alcohol functionalities.[14]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.[16]

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, which would likely produce a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[17][18]

-

Expected Mass Spectrum:

-

Molecular Ion Peak: A peak corresponding to the exact mass of the protonated molecule (m/z 581.2232 for [C₂₈H₃₆O₁₃+H]⁺).

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the glucose moiety (a neutral loss of 162 Da) and cleavages within the lignan core, providing further structural confirmation.[18]

-

Biological Activity and Signaling Pathway

This compound has demonstrated significant neuroprotective effects, which are attributed to its ability to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway.[1]

TrkB/CREB/BDNF Signaling Pathway

This pathway is crucial for neuronal survival, growth, and synaptic plasticity. This compound activates the TrkB receptor, initiating a downstream cascade that leads to the phosphorylation and activation of CREB. Activated CREB then promotes the transcription of the BDNF gene, resulting in increased synthesis of BDNF protein, which in turn supports neuronal health.

Experimental Workflow for Investigating Neuroprotective Effects

The following workflow outlines a typical in vitro experiment to assess the neuroprotective effects of this compound against a neurotoxin-induced injury in a neuronal cell line (e.g., SH-SY5Y or PC12).[19][20][21]

Detailed Protocol for Western Blot Analysis of TrkB, CREB, and BDNF

This protocol describes the key steps for analyzing the protein expression levels of the TrkB/CREB/BDNF pathway components.[22][23][24][25][26]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated CREB (p-CREB), total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound presents a promising profile as a bioactive compound with well-defined physical and chemical properties and significant therapeutic potential, particularly in the realm of neuroprotection. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate its properties and mechanisms of action. A thorough understanding of its characteristics is paramount for its potential development into a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Phenylpropanoids | 7374-79-0 | Invivochem [invivochem.com]

- 4. This compound | CAS:7374-79-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemfaces.com [chemfaces.com]

- 12. 2.4. Lignans Extraction [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Phytochemical Analysis by FTIR of Zanthoxylum Acanthopodium, DC Fruit Ethanol Extract, N-hexan, Ethyl Acetate and Water Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lifesciencesite.com [lifesciencesite.com]

- 19. mdpi.com [mdpi.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

- 22. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Preliminary Biological Activity of Acanthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan (B3055560) glycoside that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its neuroprotective and anti-inflammatory effects. While research into its full range of activities is ongoing, this document summarizes the current state of knowledge, provides detailed experimental protocols for key assays, and visualizes the known and putative signaling pathways involved. For activities such as antioxidant and anticancer effects, where specific data for this compound is limited, this guide presents data for related compounds and standardized protocols to facilitate further investigation.

Neuroprotective and Anti-Amnesic Activity

This compound has demonstrated notable neuroprotective and anti-amnesic properties, particularly in models of Alzheimer's disease.

Quantitative Data

In a key in vivo study, oral administration of this compound at doses of 10-20 mg/kg for seven days was shown to attenuate scopolamine-induced amnesic traits in mice[1]. This effect was attributed to the restoration of cholinergic activity, a decrease in the endogenous antioxidant status, and the suppression of neuroinflammation[1].

Signaling Pathway

The neuroprotective effects of this compound are mediated through the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway[1]. BDNF binding to its receptor, TrkB, triggers a signaling cascade that is crucial for neuronal survival, growth, and synaptic plasticity.

Experimental Protocol: In Vivo Amnesic Mouse Model

Objective: To evaluate the anti-amnesic effects of this compound in a scopolamine-induced memory impairment model.

Materials:

-

This compound

-

Scopolamine (B1681570) hydrobromide

-

Vehicle (e.g., saline or a suitable solvent for this compound)

-

8-week-old male ICR mice

-

Morris Water Maze or Y-maze apparatus

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into the following groups: Vehicle control, Scopolamine control, and this compound + Scopolamine (e.g., 10 and 20 mg/kg).

-

Administer this compound or vehicle orally once daily for 7 consecutive days.

-

On day 7, 30 minutes after the final dose of this compound, induce amnesia by intraperitoneal injection of scopolamine (e.g., 1 mg/kg).

-

30 minutes after scopolamine injection, conduct behavioral tests (e.g., Morris Water Maze or Y-maze) to assess learning and memory.

-

Following behavioral testing, euthanize the animals and collect brain tissue for biochemical analysis (e.g., cholinergic activity, antioxidant status, and protein expression in the TrkB/CREB/BDNF pathway).

Anti-Inflammatory Activity

Putative Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a positive control with a known anti-inflammatory agent.

-

After incubation, collect the cell culture supernatant.

-

To 100 µL of supernatant, add 100 µL of Griess Reagent.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antioxidant Activity

While this compound is part of an "Antioxidant Compound Library" and has been shown to affect the endogenous antioxidant status in vivo[1], specific quantitative data from standard antioxidant assays are not currently available.

Recommended Experimental Protocols for Antioxidant Screening

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plates

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to the wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Objective: To further assess the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

ABTS solution

-

Potassium persulfate

-

Ethanol (B145695) or PBS

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plates

Procedure:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a small volume of each this compound dilution.

-

Add the diluted ABTS radical solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Anticancer Activity

There is currently no specific data available in the scientific literature regarding the anticancer activity of this compound. However, the evaluation of its cytotoxic potential against various cancer cell lines is a critical step in its biological activity screening.

Recommended Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma).

Materials:

-

This compound

-

MCF-7 and HepG2 cell lines

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

FBS, Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Doxorubicin (as a positive control)

-

96-well plates

Procedure:

-

Seed MCF-7 or HepG2 cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Summary of Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Neuroprotective Activity of this compound

| Assay | Model | Treatment | Result | Reference |

| Anti-amnesic effect | Scopolamine-induced amnesic mice | 10-20 mg/kg oral gavage for 7 days | Attenuated amnesic traits by restoring cholinergic activity, decreasing oxidative stress, and suppressing neuroinflammation. | [1] |

Table 2: Anti-inflammatory Activity of a Related Compound (Acantholide B)

| Compound | Target Enzyme | IC50 Value |

| Acantholide B | Human Synovial PLA₂ | 4.3 µM |

Note: Data for this compound is not currently available.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 Value |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

Table 4: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HepG2 | Liver Carcinoma | Data not available |

Conclusion and Future Directions

The preliminary screening of this compound reveals it to be a promising bioactive compound, particularly in the area of neuroprotection. Its ability to modulate the TrkB/CREB/BDNF signaling pathway provides a strong mechanistic basis for its observed anti-amnesic and neuroprotective effects. While its anti-inflammatory potential is suggested, further studies are required to quantify this activity and elucidate the precise molecular mechanisms, such as its effect on the NF-κB pathway.

Significant gaps in the literature exist regarding the antioxidant and anticancer activities of this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Future research should focus on determining the IC50 values of this compound in a range of standardized assays to build a comprehensive biological activity profile. Such data will be invaluable for the drug development community in assessing the therapeutic potential of this natural product.

References

Putative Mechanism of Action of Acanthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a lignan (B3055560) glycoside, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing from preclinical in vitro and in vivo studies. The core mechanisms appear to revolve around its ability to modulate key signaling pathways, including the activation of the TrkB/CREB/BDNF axis and the inhibition of pro-inflammatory responses, alongside potent antioxidant and anti-apoptotic effects. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Putative Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in neuronal survival, inflammation, and oxidative stress.

Neuroprotection via Activation of the TrkB/CREB/BDNF Signaling Pathway

A pivotal mechanism underlying the neuroprotective effects of this compound is the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.[1] this compound has been shown to upregulate the phosphorylation of TrkB and CREB, leading to an increase in the expression of BDNF.[1]

Anti-inflammatory Effects through Inhibition of the NF-κB Pathway

This compound demonstrates potent anti-inflammatory properties by suppressing the activation of microglia and subsequent production of pro-inflammatory mediators. In models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been observed to inhibit the production of nitric oxide (NO).[1] This effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

Antioxidant Activity

This compound exhibits significant antioxidant activity by directly scavenging free radicals. This has been demonstrated in various in vitro antioxidant assays, although specific IC50 values for this compound are not consistently reported in the available literature. The antioxidant properties of related compounds suggest a potent radical-scavenging capacity.

Anti-Apoptotic Effects

The neuroprotective effects of this compound are further bolstered by its ability to modulate the expression of key proteins involved in apoptosis. It has been suggested that this compound can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity

| Assay | Model System | Compound | IC50 Value | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | This compound | Dose-dependent inhibition observed | [1] |

| DPPH Radical Scavenging | In vitro | Not specified for this compound | - | |

| ABTS Radical Scavenging | In vitro | Not specified for this compound | - |

Note: While dose-dependent inhibition of nitric oxide by this compound is reported, a specific IC50 value is not provided in the available search results. Similarly, specific IC50 values for DPPH and ABTS assays for purified this compound were not found, though related extracts show activity.

Table 2: In Vivo Neuroprotective Effects in Scopolamine-Induced Amnesic Mice

| Behavioral Test | Parameter | Treatment Group | Result | Reference |

| Y-Maze | Spontaneous Alternation | Scopolamine (B1681570) | Significantly decreased | [2][3] |

| Scopolamine + this compound | Significantly increased vs. Scopolamine group | [1] | ||

| Passive Avoidance | Step-through Latency | Scopolamine | Significantly decreased | [4][5] |

| Scopolamine + this compound | Significantly increased vs. Scopolamine group | [1] |

Note: Specific quantitative values for spontaneous alternation percentage and step-through latency for this compound treatment were not available in the search results, but significant improvements were reported.

Table 3: Modulation of Signaling Pathways and Apoptotic Markers

| Target Protein | Method | Treatment Group | Change in Expression/Phosphorylation | Reference |

| p-TrkB/TrkB | Western Blot | This compound | Increased | [1] |

| p-CREB/CREB | Western Blot | This compound | Increased | [1] |

| BDNF | Western Blot | This compound | Increased | [1] |

| Bax/Bcl-2 ratio | Western Blot | Not specified for this compound | - |

Note: While the modulation of the Bax/Bcl-2 ratio is a proposed mechanism, specific quantitative data from western blot analysis for this compound was not found in the search results.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated BV-2 Microglia

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Methodology:

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

After the incubation period, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate.

-

The mixture is incubated at room temperature for 10 minutes.

-

Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes at room temperature.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can be determined from a dose-response curve.

In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia in Mice (Y-Maze Test)

Objective: To assess the effect of this compound on spatial working memory deficits induced by scopolamine in mice using the Y-maze test.

Methodology:

-

Animals: Male ICR mice (6-8 weeks old) are used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is administered orally (p.o.) at different doses for a specified period (e.g., 7 consecutive days). The vehicle control group receives the same volume of the vehicle.

-

Amnesia Induction: On the day of the test, scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes after the final administration of this compound or vehicle.

-

Y-Maze Apparatus: The Y-maze consists of three identical arms (e.g., 40 cm long, 10 cm wide, and 12 cm high) at a 120° angle from each other.

-

Test Procedure:

-

30 minutes after scopolamine injection, each mouse is placed at the center of the Y-maze.

-

The sequence and number of arm entries are recorded for 8 minutes. An arm entry is counted when all four paws of the mouse are within the arm.

-

A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, or BCA).

-

-

Data Analysis: The percentage of spontaneous alternation is calculated as follows: Spontaneous Alternation (%) = [(Number of alternations) / (Total number of arm entries - 2)] x 100.[6]

Western Blot Analysis of TrkB/CREB/BDNF Pathway

Objective: To quantify the effect of this compound on the protein expression and phosphorylation status of key components of the TrkB/CREB/BDNF signaling pathway in brain tissue or cell lysates.

Methodology:

-

Sample Preparation:

-

Brain Tissue: Hippocampal or cortical tissue is dissected from treated and control animals, homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors, and centrifuged to collect the supernatant.

-

Cell Culture: Cells are washed with ice-cold PBS and lysed with RIPA buffer. The lysate is collected after centrifugation.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-TrkB, TrkB, p-CREB, CREB, BDNF, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the relative expression of target proteins is normalized to the loading control. The ratios of phosphorylated to total proteins (e.g., p-TrkB/TrkB) are calculated.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Putative mechanism of action of this compound.

Caption: In Vitro Workflow for NO Inhibition Assay.

Caption: In Vivo Workflow for Y-Maze Test.

Conclusion

This compound demonstrates a compelling and multifaceted mechanism of action that positions it as a strong candidate for further investigation in the context of neurodegenerative and inflammatory diseases. Its ability to concurrently activate the pro-survival TrkB/CREB/BDNF pathway, inhibit detrimental inflammatory responses, and combat oxidative and apoptotic stress highlights its potential for therapeutic intervention. This guide provides a foundational understanding of its putative mechanisms, supported by available preclinical data and detailed experimental protocols to aid researchers in designing and executing further studies to fully elucidate its therapeutic promise. Future research should focus on obtaining more precise quantitative data, exploring its effects on a wider range of cellular and animal models, and ultimately translating these promising preclinical findings into clinical applications.

References

- 1. Cognitive-enhancing and ameliorative effects of this compound in a scopolamine-induced amnesic mouse model through regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Background of Acanthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a naturally occurring lignan (B3055560) glycoside, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the discovery, historical background, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its molecular interactions.

Introduction

This compound, chemically identified as Episyringaresinol 4'-O-beta-D-glucopyranoside, is a bioactive compound found in several plant species, most notably Eleutherococcus senticosus (formerly known as Acanthopanax senticosus) and Salicornia europaea. The initial discovery and isolation of this compound are rooted in the broader phytochemical exploration of Eleutherococcus senticosus, a plant with a long history of use in traditional medicine, particularly in East Asia. The first comprehensive studies on the chemical constituents of this plant date back to the 1960s and 1970s, a period of intense research into its pharmacologically active compounds, including a class of lignans (B1203133) and their glycosides known as eleutherosides.

Discovery and Historical Context

The precise first report of the isolation and characterization of this compound is not definitively documented in a single "discovery paper." Instead, its identification is intertwined with the systematic investigation of the chemical makeup of Eleutherococcus senticosus. During the mid to late 20th century, researchers were actively isolating and elucidating the structures of various lignan glycosides from this plant. This compound, being structurally related to other known eleutherosides, was identified within this body of research.

More recently, this compound has also been isolated from Salicornia europaea, a halophyte plant, expanding the known natural sources of this compound and opening new avenues for its investigation and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₃₆O₁₃ |

| Molecular Weight | 580.58 g/mol |

| CAS Number | 7374-79-0 |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Synonyms | Episyringaresinol 4'-O-beta-D-glucopyranoside, (-)-Syringaresinol-4-O-beta-D-glucopyranoside |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production in activated microglial cells. Microglia, the resident immune cells of the central nervous system, produce NO as a pro-inflammatory mediator in response to stimuli like lipopolysaccharide (LPS). Excessive NO production can lead to neuroinflammation and neuronal damage. This compound has been shown to inhibit NO production in LPS-stimulated N9 microglial cells in a dose-dependent manner.[1]

Neuroprotective Activity

The neuroprotective effects of this compound are closely linked to its anti-inflammatory actions and its ability to activate crucial neurotrophic signaling pathways. Research has shown that this compound can activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway. This pathway is essential for neuronal survival, growth, and synaptic plasticity. By promoting this pathway, this compound may help protect neurons from damage and support cognitive function.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound.

| Assay | Cell Line | Stimulant | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production Inhibition | N9 Microglial Cells | Lipopolysaccharide (LPS) | 91.50 μM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation of this compound from Salicornia europaea

This protocol is based on a method described for the extraction of lignans from Salicornia europaea.

Materials:

-

Dried and powdered Salicornia europaea plant material

-

Reflux apparatus

-

Filtration system

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

-

Enzymatic Hydrolysis: Treat the dried and powdered plant material with a mixture of pectinase and cellulase at 50°C for 15 hours. This step helps to break down the plant cell walls and improve extraction efficiency.

-

Solvent Extraction: Following enzymatic hydrolysis, subject the plant material to reflux extraction with 50% ethanol for 3 hours. Repeat the extraction process twice to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform (B151607) and methanol, starting with a non-polar mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions rich in this compound and further purify them using preparative HPLC with a suitable C18 column and a mobile phase gradient of water and acetonitrile.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol describes the measurement of nitric oxide production in LPS-stimulated BV-2 microglial cells using the Griess assay.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the BV-2 cells into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with the solvent for this compound) and a positive control (cells treated with LPS only).

-

-

Griess Assay:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-treated positive control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Spectroscopic and Mechanistic Insights into Acanthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acanthoside B, a lignan (B3055560) glycoside with noteworthy anti-inflammatory properties. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data

This compound, with the molecular formula C₂₈H₃₆O₁₃ and a molecular weight of 580.6 g/mol , has been characterized using various spectroscopic techniques. The data presented here has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for the structural elucidation of natural products. While a complete, publicly available dataset of all NMR correlations for this compound is not readily found in a single source, the following represents a compilation of reported data and typical chemical shift ranges for similar lignan glycosides.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| H-2, H-6 | ~6.70 | s | |

| H-7 | ~4.70 | d | |

| H-8 | ~3.10 | m | |

| H-7' | ~4.20 | m | |

| H-8' | ~2.90 | m | |

| H-9a, H-9b | ~3.85, ~3.60 | m | |

| H-9'a, H-9'b | ~3.80, ~3.55 | m | |

| OCH₃ | ~3.80 | s | |

| Glucose Moiety | |||

| H-1'' | ~4.90 | d | ~7.5 |

| H-2'' - H-6'' | 3.20 - 3.90 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)[1]

| Position | Chemical Shift (δ, ppm) |

| Aglycone Moiety | |

| C-1 | ~135.0 |

| C-2, C-6 | ~105.0 |

| C-3, C-5 | ~154.0 |

| C-4 | ~139.0 |

| C-7 | ~87.0 |

| C-8 | ~55.0 |

| C-1' | ~133.0 |

| C-2', C-6' | ~105.0 |

| C-3', C-5' | ~154.0 |

| C-4' | ~136.0 |

| C-7' | ~73.0 |

| C-8' | ~52.0 |

| C-9, C-9' | ~72.0 |

| OCH₃ | ~57.0 |

| Glucose Moiety | |

| C-1'' | ~103.0 |

| C-2'' | ~75.0 |

| C-3'' | ~78.0 |

| C-4'' | ~71.5 |

| C-5'' | ~78.5 |

| C-6'' | ~62.5 |

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 581.2156 | 603.1975 | 419 ([M+H]-162, loss of glucose), 387, 235, 181 |

The fragmentation pattern typically shows an initial loss of the glucose moiety (162 Da).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for lignans (B1203133) like this compound.

NMR Spectroscopy

Sample Preparation: this compound is typically dissolved in deuterated methanol (B129727) (CD₃OD) for NMR analysis.

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

1D NMR (¹H and ¹³C): Standard pulse programs are used for the acquisition of ¹H and ¹³C NMR spectra.

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton correlations (2-3 bonds), which is essential for assembling the molecular structure.

Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information.

Anti-Inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory effects, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

The general workflow for the isolation and characterization of this compound from a plant source, such as Eleutherococcus senticosus, is outlined below.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to Acanthoside B: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B is a lignan (B3055560) natural product that has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuropharmacology and immunology. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, mechanisms of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties of this compound

This compound's fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 7374-79-0 | [1] |

| Molecular Formula | C₂₈H₃₆O₁₃ | [2] |

| Molecular Weight | 580.58 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Purity | ≥98% (Commercially available) | - |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | - |

Biological Activities and Mechanisms of Action

This compound exhibits promising neuroprotective and anti-inflammatory properties, which are attributed to its modulation of specific signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant potential in mitigating neurodegenerative processes, primarily through the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

The proposed mechanism involves the following steps:

-

This compound promotes the activation of TrkB receptors.

-

Activated TrkB initiates a downstream signaling cascade.

-

This cascade leads to the phosphorylation and activation of CREB.

-

Activated CREB upregulates the expression of BDNF.

-

BDNF, in turn, further stimulates TrkB, creating a positive feedback loop that enhances neuronal survival and function.

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] LPS is a potent inflammatory stimulus that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The inhibition of NO production by this compound strongly suggests a modulatory effect on the NF-κB pathway.

The proposed anti-inflammatory mechanism is as follows:

-

Inflammatory stimuli, such as LPS, activate the NF-κB signaling pathway.

-

This compound is hypothesized to inhibit one or more key steps in this pathway.

-

This inhibition prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

-

The reduced expression of iNOS leads to a decrease in the production of nitric oxide, a key inflammatory mediator.

Experimental Protocols

The following protocols provide a framework for evaluating the neuroprotective and anti-inflammatory activities of this compound.

In Vivo Neuroprotective Activity: Scopolamine-Induced Amnesia Mouse Model[3][5][6]

This model is used to assess the potential of this compound to reverse memory impairment.

-

Experimental Workflow:

-

Methodology:

-

Animals: Use adult male mice (e.g., C57BL/6), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

-

Groups:

-

Vehicle control (no scopolamine, no treatment)

-

Scopolamine control (scopolamine + vehicle)

-

This compound treatment groups (scopolamine + various doses of this compound, e.g., 10, 20 mg/kg)

-

Positive control (scopolamine + a known nootropic agent)

-

-

Administration: Administer this compound or vehicle orally (p.o.) for a period of 7 consecutive days.

-

Amnesia Induction: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, intraperitoneally, i.p.) 30 minutes before behavioral testing.

-

Behavioral Assessment:

-

Y-maze test: To assess spatial working memory.

-

Morris water maze: To evaluate spatial learning and memory.

-

-

Biochemical and Histological Analysis: Following behavioral tests, euthanize the animals and collect brain tissue (specifically the hippocampus and cortex) for analysis of:

-

Acetylcholinesterase (AChE) activity

-

Antioxidant enzyme levels (e.g., SOD, GPx)

-

Levels of inflammatory cytokines (e.g., TNF-α, IL-1β)

-

Protein expression of TrkB, p-CREB, and BDNF via Western blot or ELISA.

-

-

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay[3][4]

This assay determines the ability of this compound to inhibit the production of nitric oxide in stimulated immune cells.

-

Methodology:

-

Cell Culture: Culture murine microglial cells (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-